Product packaging for Fmoc-beta-3-D-homoornthine(Boc)(Cat. No.:CAS No. 1931926-94-1)

Fmoc-beta-3-D-homoornthine(Boc)

Cat. No.: B2945987
CAS No.: 1931926-94-1
M. Wt: 468.55
InChI Key: SETTXXCZEDLMRX-QGZVFWFLSA-N
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Description

Contextualization within Synthetic Organic Chemistry

Fmoc-beta-3-D-homoornithine(Boc) is a non-proteinogenic amino acid derivative. Unlike the 20 standard proteinogenic alpha-amino acids that are the fundamental constituents of proteins, this compound possesses a "homo" designation, indicating the insertion of an additional methylene (B1212753) group into its backbone. Specifically, it is a beta-amino acid, where the amino group is attached to the beta-carbon relative to the carboxyl group. This structural modification has profound implications for the conformational properties of peptides and other molecules into which it is incorporated. The "D" designation refers to its stereochemistry, distinguishing it from its L-enantiomer. The presence of two distinct protecting groups, Fmoc and Boc, is central to its utility in multi-step synthesis.

Significance in Peptide and Peptidomimetic Research

The incorporation of beta-homo-amino acids like Fmoc-beta-3-D-homoornithine(Boc) into peptide chains is a key strategy in the field of peptidomimetics. peptide.comontosight.ai Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, increased bioavailability, and modified receptor binding affinity. peptide.com The altered backbone geometry resulting from the inclusion of beta-amino acids can induce specific secondary structures, like helices and turns, which can be crucial for biological activity. nih.gov Furthermore, the side chains of these modified amino acids can be tailored to interact with biological targets in novel ways. The use of building blocks like Fmoc-beta-3-D-homoornithine(Boc) allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents and research tools. ontosight.ai

Historical Development and Orthogonality of Protecting Group Strategies

The synthesis of complex molecules like peptides and peptidomimetics relies heavily on the use of protecting groups to prevent unwanted side reactions. biosynth.com The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s was a revolutionary advancement that dramatically simplified and accelerated the process of peptide assembly. researchgate.netproteogenix.science

Initially, the dominant strategy in SPPS involved the use of the tert-butoxycarbonyl (Boc) group for the temporary protection of the N-terminal amino group. thermofisher.com The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.com However, the repetitive use of strong acid can lead to the degradation of sensitive peptide sequences and the cleavage of the growing peptide from the solid support. total-synthesis.comnih.gov

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 offered a milder and orthogonal alternative. peptide.com The Fmoc group is base-labile and can be removed with a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent. thermofisher.comlibretexts.org This base-lability is a key feature of the Fmoc strategy, as it allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the N-terminal deprotection steps. total-synthesis.com The Fmoc/tBu (tert-butyl) strategy, where Fmoc is used for N-terminal protection and acid-labile tBu-based groups are used for side-chain protection, has become the most widely used method in modern SPPS due to its milder conditions and compatibility with a broader range of peptide modifications. americanpeptidesociety.orgiris-biotech.de

Orthogonal protection is a fundamental concept in modern organic synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.menih.gov This is achieved by choosing protecting groups that are cleaved under different and non-interfering reaction conditions. fiveable.me For instance, in the case of Fmoc-beta-3-D-homoornithine(Boc), the Fmoc group is base-labile, while the Boc group is acid-labile. organic-chemistry.org This orthogonality is crucial for the stepwise synthesis of complex molecules.

The strategy allows a chemist to deprotect one functional group for a specific reaction while other sensitive parts of the molecule remain shielded. fiveable.me This level of control is essential for the synthesis of well-defined peptide sequences and other complex organic structures, preventing the formation of unwanted byproducts and ensuring the desired final product is obtained with high purity. biosynth.com The combination of Fmoc and Boc protecting groups in a single molecule like Fmoc-beta-3-D-homoornithine(Boc) provides synthetic chemists with a powerful tool for the construction of intricate molecular architectures with a high degree of precision. nih.gov

Protecting GroupAbbreviationCleavage Condition
9-fluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)
tert-butoxycarbonylBocAcid (e.g., Trifluoroacetic Acid)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O6 B2945987 Fmoc-beta-3-D-homoornthine(Boc) CAS No. 1931926-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETTXXCZEDLMRX-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Beta 3 D Homoornithine Boc and Its Derivatives

Precursor Synthesis and Stereochemical Control

The foundation of synthesizing Fmoc-beta-3-D-homoornithine(Boc) lies in the construction of the β-homoamino acid scaffold with the desired stereochemistry.

Homologation Reactions for β-Amino Acid Formation (e.g., Arndt-Eistert Homologation)

The Arndt-Eistert homologation is a widely utilized method for converting α-amino acids into their β-amino acid counterparts, representing a key step in the synthesis of β-homoamino acids. researchgate.netbeilstein-journals.org This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) group. The process begins with the conversion of an N-protected α-amino acid, such as Fmoc-D-ornithine(Boc), into its corresponding acid chloride. scribd.com This acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone. scribd.com The crucial step of the Arndt-Eistert synthesis is the Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal catalyst like silver oxide (Ag₂O) or light. scribd.com This rearrangement produces a ketene (B1206846) intermediate, which is then hydrolyzed in the presence of water to yield the desired β-amino acid. scribd.com

While effective, the traditional Arndt-Eistert homologation involves the use of diazomethane, a hazardous and explosive reagent. rsc.org To address these safety concerns, alternative and safer methods have been developed. rsc.orgacs.org One such alternative involves the use of (trimethylsilyl)diazomethane. rsc.org Additionally, continuous flow processes have been developed to carry out the Arndt-Eistert homologation more safely and efficiently. rsc.org

Table 1: Key Reactions in Arndt-Eistert Homologation

StepReactantsProductCatalyst/Reagent
1 N-protected α-amino acidAcid chlorideThionyl chloride (SOCl₂)
2 Acid chloride, DiazomethaneDiazoketone-
3 DiazoketoneKeteneSilver oxide (Ag₂O), heat, or light
4 Keteneβ-amino acidWater (H₂O)

Diastereoselective and Enantioselective Synthetic Routes to β-Homoamino Acid Scaffolds

Achieving the correct stereochemistry at the C3 position (β-carbon) is critical for the synthesis of Fmoc-beta-3-D-homoornithine(Boc). Various diastereoselective and enantioselective methods have been developed to control the stereochemistry during the formation of the β-homoamino acid scaffold.

Diastereoselective Approaches: Diastereoselective methods often employ chiral auxiliaries to direct the formation of the desired stereoisomer. The Evans chiral auxiliary methodology is a well-established approach for synthesizing β²-amino acids and can be adapted for β³-amino acids. researchgate.net Another strategy involves the diastereoselective alkylation of chiral cyclic β-alanine derivatives, such as tetrahydropyrimidinones. beilstein-journals.org Three-component condensation reactions have also been utilized to synthesize β-amino carbonyl compounds with high diastereoselectivity. nih.govnih.gov

Enantioselective Approaches: Enantioselective synthesis aims to directly produce the desired enantiomer without the need for chiral auxiliaries or resolution of racemic mixtures. Catalytic enantioselective methods are particularly attractive for their efficiency. nih.gov Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β-amino acids and their derivatives. wustl.edu For instance, chiral amidine-based catalysts have been used for the asymmetric cyclocondensation to produce enantioenriched β-lactams, which are precursors to β-amino acids. wustl.edu Furthermore, bifunctional organocatalysts can be employed for the kinetic resolution of racemic intermediates, providing access to enantioenriched β-amino acids. wustl.edu

N-Alpha Protecting Group Installation and Side Chain Protection

Protecting groups are essential in peptide synthesis and the synthesis of complex amino acid derivatives to prevent unwanted side reactions. The selection of appropriate protecting groups for the α-amino group and the side chain amine is crucial for the successful synthesis of Fmoc-beta-3-D-homoornithine(Boc).

Introduction of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). researchgate.net The Fmoc group is introduced by reacting the β-homoornithine derivative with an Fmoc-donating reagent under basic conditions. Common reagents for this purpose include Fmoc-chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). ub.edu While Fmoc-Cl is reactive, its use can sometimes lead to the formation of Fmoc-dipeptide impurities. researchgate.netub.edu Fmoc-OSu offers a milder alternative with fewer side reactions, although the formation of Fmoc-β-Ala-OH can be a potential side product. ub.eduug.edu.pl The reaction conditions, such as the solvent and the rate of addition of the Fmoc reagent, can significantly impact the yield and purity of the final product. researchgate.net

Application of the tert-Butyloxycarbonyl (Boc) Group for Side Chain Amine Protection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group commonly used to protect the side chain amino group of amino acids like ornithine. The Boc group is stable under the basic conditions used for Fmoc deprotection, making it an orthogonal protecting group to Fmoc. organic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk

Strategies for Selective Deprotection of Orthogonal Functionalities

The use of orthogonal protecting groups, such as Fmoc and Boc, is a cornerstone of modern peptide synthesis, allowing for the selective removal of one protecting group without affecting the other. biosynth.com

Fmoc Deprotection: The Fmoc group is cleaved under basic conditions, most commonly using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). biosynth.com This deprotection is rapid and allows for the subsequent coupling of the next amino acid in a peptide chain.

Boc Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA). fishersci.co.uk The concentration of TFA can be varied to control the rate of deprotection and to ensure that other acid-labile groups, if present, remain intact.

This orthogonal strategy allows for the precise and sequential manipulation of the α-amino and side chain amino groups, which is essential for the synthesis of complex peptides and amino acid derivatives like Fmoc-beta-3-D-homoornithine(Boc). biosynth.com For instance, in solid-phase peptide synthesis, the Fmoc group is removed at each cycle to elongate the peptide chain, while the Boc group on the side chain of homoornithine remains intact until the final cleavage of the peptide from the resin, which is typically done with a strong acid cocktail that also removes the Boc group. peptide.comnih.gov

Incorporation into Peptidic Architectures

The introduction of Fmoc-beta-3-D-homoornithine(Boc) into a growing peptide chain presents unique challenges due to the stereochemistry and substitution pattern of this β-amino acid. The bulky protecting groups and the altered backbone geometry can influence coupling efficiency and require specific adaptations to standard synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a widely used method for the assembly of peptides, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification procedures. iris-biotech.de The Fmoc/tBu strategy is commonly preferred due to its orthogonal nature, allowing for the selective removal of the temporary N-terminal Fmoc group under mild basic conditions, while the side-chain protecting groups and the resin linker are cleaved with strong acid. iris-biotech.deiris-biotech.de

The choice of solid support is a critical first step in SPPS. uci.edu For the synthesis of a peptide with a C-terminal Fmoc-beta-3-D-homoornithine(Boc), the desired C-terminal functionality of the final peptide will dictate the most appropriate resin.

For C-terminal carboxylic acids: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. uci.edusigmaaldrich.com Loading of the first amino acid onto this resin is achieved by reacting the Fmoc-amino acid with the resin in the presence of a hindered base such as diisopropylethylamine (DIEA). This method avoids the need for carboxyl group activation, thereby minimizing the risk of racemization. sigmaaldrich.comresearchgate.net Wang resin is another option for obtaining C-terminal acids, though it requires activation of the amino acid. uci.edu

For C-terminal amides: Rink amide resin is the standard choice. uci.edusigmaaldrich.com The first amino acid is coupled to the resin using standard coupling reagents.

Table 1: Resin Selection Guide for Peptides with C-terminal β-homoornithine

Desired C-terminus Recommended Resin Key Advantages
Carboxylic Acid 2-Chlorotrityl Chloride (2-CTC) Resin Minimizes racemization during loading; allows for mild cleavage conditions to obtain protected peptide fragments. sigmaaldrich.comresearchgate.net

The coupling of β-amino acids, including Fmoc-beta-3-D-homoornithine(Boc), is generally more challenging than for their α-amino acid counterparts due to steric hindrance. rsc.orgnih.gov This necessitates the careful selection of coupling reagents and optimization of reaction conditions to ensure complete acylation.

Commonly used coupling reagents fall into two main classes: carbodiimides (e.g., N,N'-diisopropylcarbodiimide (DIC)) and onium salts (phosphonium or aminium/uronium salts). researchgate.net For difficult couplings, such as those involving β-amino acids, onium salt-based reagents are often preferred.

Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. nih.govmerckmillipore.com They react with the Fmoc-amino acid to form a highly reactive activated species. The use of an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance coupling efficiency and suppress racemization. nih.gov Studies have shown that for hard-to-couple β-amino acids, the PyBOP/DIEA system can be an excellent choice to achieve high coupling efficacy while minimizing racemization. nih.gov

Reaction Time: The active esters of β-amino acids have been found to be more stable and less prone to hydrolysis compared to many α-amino acids. rsc.orgnih.gov This allows for longer coupling times to be employed to drive the reaction to completion without significant side reactions.

Table 2: Recommended Coupling Reagents for β-Amino Acids

Reagent Class Examples Notes
Onium (Aminium/Uronium) Salts HATU, HBTU Often used for difficult couplings; require an amine base like DIEA or collidine. merckmillipore.com
Onium (Phosphonium) Salts PyBOP Shown to be effective for β-amino acids, minimizing racemization. nih.gov

Optimization of the coupling protocol may involve double coupling, where the coupling step is repeated, or increasing the concentration of the reagents. biotage.com

Both automated and manual SPPS can be utilized for the synthesis of peptides containing Fmoc-beta-3-D-homoornithine(Boc). researchgate.netnih.gov

Automated Synthesis: Modern automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision. nih.gov Many synthesizers incorporate microwave heating, which can significantly accelerate coupling reactions and improve the efficiency of difficult couplings, a feature particularly beneficial for β-amino acids. researchgate.netbiotage.co.jp Parameters such as coupling time, temperature, and reagent equivalents can be programmed and optimized.

Manual Synthesis: Manual SPPS allows for greater flexibility and is often employed for the synthesis of shorter peptides or when optimizing conditions for a particularly difficult sequence. researchgate.net It allows for easy adaptation of protocols, such as extending coupling times or performing double couplings for challenging residues like β-amino acids, based on real-time monitoring of the reaction progress using tests like the Kaiser or TNBS test. merckmillipore.com

A combination of automated and manual synthesis can also be effective, where the peptide backbone is assembled on an automated synthesizer, followed by manual introduction of specific modifications or challenging residues. nih.gov

Solution-Phase Peptide Synthesis (LPPS) Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS), also known as liquid-phase peptide synthesis (LPPS), offers advantages for large-scale production, as it can be more cost-effective and generate less waste. mdpi.com In SolPS, the peptide is synthesized in solution, and purification is performed after each step. researchgate.net

A key challenge in SolPS is the purification of the intermediate peptides. One approach to facilitate this is the use of a C-terminal "tag" that imparts specific solubility properties to the growing peptide chain, allowing for its easy separation from excess reagents and byproducts, for instance by precipitation. mdpi.com

The coupling reaction in solution can be promoted by reagents such as cyclic propylphosphonic anhydride (B1165640) (T3P®), which has been shown to mediate rapid and efficient peptide bond formation with both N-Boc and N-Fmoc protected amino acids with minimal epimerization. mdpi.com The byproducts of this reagent are water-soluble, simplifying the work-up procedure. mdpi.com

Chemo- and Regioselective Coupling Reactions

The orthogonal protecting group strategy is fundamental to achieving chemo- and regioselectivity in peptide synthesis. The Fmoc-beta-3-D-homoornithine(Boc) building block is designed for this purpose.

N-terminal Fmoc group: This group is labile to bases like piperidine and is selectively removed at each step of the chain elongation in Fmoc-based SPPS. nih.gov

Side-chain Boc group: The tert-Butoxycarbonyl (Boc) group protecting the side-chain amino functionality of the homoornithine residue is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the resin. nih.gov

This orthogonality ensures that the N-terminal α-amino group is selectively deprotected for coupling with the next amino acid in the sequence, while the side-chain amino group of the homoornithine residue remains protected until the final deprotection step. This allows for the precise and regioselective incorporation of Fmoc-beta-3-D-homoornithine(Boc) into a specific position within the peptide sequence.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation Role
Fmoc-beta-3-D-homoornithine(Boc) - The subject β-amino acid building block.
9-fluorenylmethoxycarbonyl Fmoc N-terminal protecting group, base-labile. nih.gov
tert-Butoxycarbonyl Boc Side-chain protecting group, acid-labile. nih.gov
2-Chlorotrityl chloride Resin 2-CTC Resin Solid support for SPPS of peptide acids. uci.edu
Rink Amide Resin - Solid support for SPPS of peptide amides. uci.edu
Wang Resin - Solid support for SPPS of peptide acids. uci.edu
Diisopropylethylamine DIEA Non-nucleophilic base for coupling reactions.
N,N'-Diisopropylcarbodiimide DIC Carbodiimide coupling reagent. nih.gov
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Uronium salt coupling reagent. merckmillipore.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU Uronium salt coupling reagent. merckmillipore.com
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Phosphonium salt coupling reagent. nih.gov
Hydroxybenzotriazole HOBt Coupling additive. nih.gov
1-Hydroxy-7-azabenzotriazole HOAt Coupling additive. uci.edu
Trifluoroacetic acid TFA Reagent for final cleavage and deprotection. nih.gov
Cyclic propylphosphonic anhydride T3P® Coupling reagent for solution-phase synthesis. mdpi.com

Purification and Isolation Techniques for Fmoc-beta-3-D-homoornithine(Boc)-Containing Peptides

The successful synthesis of peptides incorporating Fmoc-beta-3-D-homoornithine(Boc) via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on robust purification and isolation protocols. beilstein-journals.orgiris-biotech.de Following the completion of chain assembly on the solid support, the peptide must be cleaved from the resin and deprotected. The final purification of the crude peptide is essential to remove a variety of impurities generated during synthesis.

Standard cleavage from the resin for peptides synthesized using an Fmoc/tBu strategy is typically achieved with a high concentration of trifluoroacetic acid (TFA). thermofisher.com To prevent the modification of sensitive residues by reactive cationic species generated during deprotection, a cleavage cocktail containing scavengers is employed. A widely used non-malodorous cocktail suitable for most sequences, including those with arginines, is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). thermofisher.comsigmaaldrich.com

Table 1: Representative Cleavage Cocktail for Peptides Containing Acid-Labile Side Chains

ReagentCompositionPurposeReference
Reagent BTFA/Water/TIS (95:2.5:2.5 v/v/v)Cleaves peptide from resin and removes acid-labile side-chain protecting groups (like Boc). TIS acts as a carbocation scavenger. sigmaaldrich.com

The crude peptide, once cleaved and precipitated (commonly with cold diethyl ether), is a mixture containing the target peptide along with deletion sequences, truncated peptides, and products of side reactions. thermofisher.com The primary and most effective method for purifying this crude mixture is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). google.comhplc.eu

RP-HPLC separates peptides based on their hydrophobicity. The process typically utilizes a C18 stationary phase column and a mobile phase gradient of increasing organic solvent (usually acetonitrile) concentration in an aqueous solution containing an ion-pairing agent like TFA. hplc.eunih.gov Peptides are retained on the column and then eluted as the concentration of the organic solvent increases, with more hydrophobic peptides eluting later. The fractions are collected and analyzed, and those containing the pure desired peptide are pooled and lyophilized to yield the final product. The purity of the final peptide is typically confirmed by analytical HPLC and mass spectrometry. nih.govnih.gov

It is also noteworthy that the purity of the initial Fmoc-amino acid building blocks, including Fmoc-beta-3-D-homoornithine(Boc), can significantly impact the purity of the final crude peptide, potentially reducing the burden on downstream purification processes. ajpamc.com

Advanced Derivative Synthesis Strategies

The versatility of Fmoc-beta-3-D-homoornithine(Boc) lies in its potential for derivatization, allowing for the creation of novel analogs with modified properties. These strategies can involve modifications to the core structure or functionalization at specific chemical sites.

The synthesis of analogs can be approached by modifying the parent amino acid structure. One established method for creating beta-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid. nih.govidexlab.com This two-step procedure involves converting an N-protected α-amino acid into a diazoketone, which then undergoes a silver-catalyzed Wolff rearrangement in the presence of a nucleophile (like water) to yield the one-carbon extended β-amino acid. organic-chemistry.org This methodology could be adapted to synthesize various β3-homoornithine analogs by starting with different protected α-ornithine derivatives.

Furthermore, research into peptidomimetics has explored the synthesis of peptides containing multiple beta-amino acid modifications, such as the creation of β2,2- and β3,3-bis-homo-ornithine peptides. nih.gov Such modifications, which alter the peptide backbone, are designed to create foldamers with stable, predictable secondary structures, like helices, that can mimic or disrupt biological interactions. mdpi.com The synthesis of these more complex analogs often involves solution-phase methods or specialized solid-phase techniques to accommodate the unique steric and electronic properties of the modified monomers. nih.gov

Fmoc-beta-3-D-homoornithine(Boc) possesses several chemical handles that can be selectively functionalized. The most prominent is the delta-amino group of the homoornithine side chain, which is temporarily protected by the Boc group.

A key example of functionalization at this site is the conversion of a β3-homoornithine residue into a β3-homoarginine residue. This is achieved through guanidinylation of the side-chain amine after selective removal of the Boc group. nih.gov This transformation is highly valuable as it converts a less basic side chain into the strongly basic guanidinium (B1211019) group of arginine, significantly altering the peptide's charge and interaction profile. This strategy has been successfully employed in the solid-phase synthesis of β-peptides designed to form stabilized helical structures through electrostatic interactions. nih.govresearchgate.net

Table 2: Example of Side-Chain Functionalization

Starting ResidueProtecting Group StrategyFunctionalization ReactionResulting ResiduePurposeReference
β3-homoornithineNα-Fmoc, Nδ-BocSelective Nδ-Boc deprotection followed by guanylationβ3-homoarginineIntroduce a strongly basic side chain for electrostatic interactions or biological recognition. nih.gov

Other potential sites for functionalization include the Nα-amino group (after Fmoc removal) and the carboxylic acid. For instance, alkylation of hydrazine (B178648) derivatives is a known method for producing precursors for aza-amino acids, demonstrating a strategy for modifying the nitrogen atom of the amino acid backbone. kirj.ee Additionally, advanced photochemical methods for C-H functionalization are emerging, which could potentially allow for direct modification of the carbon backbone or side chain of amino acid derivatives, opening new avenues for creating novel analogs. mdpi.com

Structural and Conformational Analysis of Peptides Incorporating Fmoc Beta 3 D Homoornithine Boc

Influence of β-Amino Acid Residues on Peptide Backbone Conformation

A hallmark of β-peptides is their propensity to form stable helical structures, most notably the 14-helix and the 12-helix. researchgate.netnih.gov These helices are named for the number of atoms in the ring formed by an intramolecular hydrogen bond.

14-Helix: This is a common and stable helical fold for β-peptides, particularly those derived from β3-amino acids. researchgate.netwisc.edu It is characterized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3', forming a 14-membered ring. scirp.orgnih.gov The 14-helix features approximately three residues per turn. researchgate.netnih.gov The stability of the 14-helix can be significantly influenced by the nature of the side chains. For instance, side-chain branching adjacent to the β-carbon, as seen in β3-homovaline, has been shown to promote 14-helicity. wisc.edunih.gov Furthermore, strategic placement of oppositely charged side chains at positions 'i' and 'i+3' can lead to the formation of salt bridges that stabilize the helix in aqueous environments. nih.gov Covalent linkage of side chains at these positions can also enhance helical stability. nih.gov The introduction of trifluoromethyl groups directly onto the peptide backbone has also been shown to stabilize the 14-helix by enhancing the intramolecular hydrogen-bonding ability of the backbone amides. rsc.org

12-Helix: The 12-helix is another helical structure observed in β-peptides, defined by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+2', forming a 12-membered ring. wisc.edu This structure is often promoted by β-peptides containing cyclic residues, such as trans-2-aminocyclopentanecarboxylic acid (ACPC). scirp.orgacs.org Mixed β-peptides can also exhibit helices characterized by both 12- and 10-membered turns. nih.gov

The choice of β-amino acid monomer is a critical factor in determining the type of helix formed. For example, cyclic constraints within the monomer can direct the folding pathway, with six-membered rings favoring the 14-helix and five-membered rings promoting the 12-helix. nih.govrsc.org

Beyond helical structures, β-amino acids can induce the formation of various turn structures and other non-standard secondary motifs. researchgate.net These turns are crucial for reversing the direction of the peptide backbone and are often stabilized by intramolecular hydrogen bonds. acs.orgresearchgate.net

β-Turns: β-turns are common motifs in folded peptides and proteins, typically involving a four-residue sequence. acs.org The incorporation of specific β-amino acids or dipeptide segments can nucleate and stabilize β-hairpin structures. For instance, a D-Pro-Gly segment is known to favor the formation of a type I' β-turn, which can be further stabilized by flanking β-amino acid residues. pnas.org The amino acid ornithine, when linked through its delta-amino group, can also form a stable turn structure that promotes β-hairpin formation. researchgate.net

Hairpin and Sheet Structures: β-peptides are capable of forming both antiparallel and parallel pleated sheet structures. ethz.chnih.gov A central 10-membered turn can act as a scaffold to which linear β-amino acid residues can be attached, resulting in a hairpin structure (pleated sheet-turn-pleated sheet). nih.gov The design of such structures often involves a combination of experimental and computational methods to predict and verify the folded conformation. byu.edu

Non-Standard Motifs: The unique backbone of β-peptides allows for the formation of other, less common secondary structures. For example, a miniature hairpin structure can be stabilized by a combination of intramolecular hydrogen bonding and C–H···π interactions. nih.gov The introduction of alternating α- and β-amino acids can give rise to unique secondary structural motifs that can self-assemble into complex supramolecular structures. nih.gov

Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a fundamental force driving the formation and stabilization of secondary structures in peptides containing β-amino acids. researchgate.net

Advanced Spectroscopic Characterization for Conformational Elucidation

A combination of advanced spectroscopic techniques is essential for the detailed characterization of the conformational landscapes of peptides incorporating β-amino acids.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. researchgate.netnih.gov

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and identify through-bond and through-space connectivities. frontiersin.orgnih.gov Nuclear Overhauser Effect (NOE) data provides distance restraints between protons, which are crucial for defining the peptide's conformation. pnas.orgnih.gov The observation of specific NOEs can provide definitive evidence for the presence of particular secondary structures, such as helices or β-sheets. nih.govresearchgate.net

Chemical Shifts and Coupling Constants: The chemical shifts of amide protons are sensitive to their involvement in hydrogen bonding. nih.gov Temperature coefficient studies of amide proton chemical shifts can help identify protons participating in stable intramolecular hydrogen bonds. acs.org 3JHNα coupling constants are related to the backbone dihedral angle φ and can provide valuable information about the backbone conformation. pnas.org

Molecular Dynamics Simulations: NMR data is often used in conjunction with molecular dynamics (MD) simulations to generate and refine structural models of peptides. frontiersin.orgresearchgate.net This combined approach allows for a more detailed and consistent interpretation of the experimental data, especially for flexible peptides that may exist as an ensemble of conformations in solution. researchgate.net

Characteristic Spectra: Different secondary structures exhibit characteristic CD spectra. americanpeptidesociety.org For instance, α-helices typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets generally have a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org Random coil structures have a more neutral spectrum. americanpeptidesociety.org

Application to β-Peptides: The CD spectra of β-peptide helices are distinct from those of α-helices. The 14-helix of β-peptides often displays a characteristic CD spectrum, which can be used to monitor its formation and stability under different conditions. wisc.edunih.gov Similarly, the 12-helix has its own unique CD signature. wisc.edu

Quantitative Analysis: While qualitative assessment is straightforward, quantitative analysis of CD spectra to determine the percentage of each secondary structure can be more complex, especially for β-peptides with their diverse range of conformations. nih.govpnas.org Advanced algorithms and reference databases are continuously being developed to improve the accuracy of secondary structure estimation from CD data. nih.govpnas.orgelte.hu

X-ray Crystallography of β-Peptides for Solid-State Structural Determination

The process involves growing single crystals of the peptide, which can be a challenging step. Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which is then interpreted to reveal the atomic structure.

A crystal structure of a β-dodecapeptide containing β3-homoornithine revealed a 3(14)-helical secondary structure, which assembled into a highly stable octameric bundle in the solid state. nih.govudayton.edu This demonstrates the capacity of β-amino acids like homoornithine to drive the formation of complex, ordered quaternary structures. nih.govudayton.edu

Table 1: Representative Crystallographic Data for a β-Peptide

This table presents example data for a model β-peptide to illustrate the type of information obtained from X-ray crystallography. The data is not specific to Fmoc-beta-3-D-homoornithine(Boc).

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)15.2
c (Å)25.8
α, β, γ (°)90, 90, 90
Key Torsion Angles (φ, θ, ψ)e.g., -155°, 60°, -135° for a 14-helix
Intramolecular H-bondsC=O(i)···H-N(i+3)

Computational Chemistry Approaches to Conformational Prediction and Dynamics

Computational chemistry provides powerful tools to complement experimental data and to predict the conformational preferences and dynamic behavior of peptides. For β-peptides, these methods are crucial for understanding their folding landscapes and stability.

Molecular Dynamics Simulations of β-Peptide Folding and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For peptides containing Fmoc-beta-3-D-homoornithine(Boc), MD simulations can provide detailed insights into their folding process, conformational stability in different environments (e.g., in vacuum, water, or methanol), and the influence of the protecting groups on the peptide's dynamics.

The simulation process begins with a starting structure of the peptide, which is then subjected to a set of physical laws and a force field that describes the potential energy of the system. The force field contains parameters for bond lengths, angles, and dihedrals, as well as for non-bonded interactions like van der Waals forces and electrostatic interactions. The development of accurate force field parameters for non-natural amino acids like β-homoornithine is a critical aspect of obtaining reliable simulation results. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a β-Peptide

This table provides an example of the parameters that might be used in an MD simulation study of a β-peptide.

ParameterDescription / Value
Force FieldCHARMM, AMBER, or a specialized force field for β-peptides
Solvent ModelExplicit (e.g., TIP3P water) or Implicit (e.g., GBSW)
System Size~50,000 atoms (peptide + solvent)
Simulation Time100 ns - 10 μs
Temperature300 K
Pressure1 atm
AnalysisRMSD, Ramachandran plots, hydrogen bond analysis, clustering

Quantum Mechanical Calculations for Conformational Energy Landscapes

Quantum mechanical (QM) calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), offer a higher level of theory compared to the classical mechanics of MD simulations. scirp.org QM methods are used to calculate the electronic structure of a molecule, providing highly accurate energies for different conformations. These calculations are computationally expensive and are typically performed on smaller systems, such as a dipeptide or a tripeptide fragment.

For a molecule like Fmoc-beta-3-D-homoornithine(Boc), QM calculations can be used to generate a detailed conformational energy landscape. This involves systematically rotating the key dihedral angles of the peptide backbone (φ, θ, ψ) and the side chain, and calculating the energy of each resulting conformation. scirp.orgfrontiersin.org The resulting energy map reveals the low-energy, and therefore most probable, conformations of the molecule.

These calculations can accurately model the effects of intramolecular hydrogen bonding and steric hindrance, which are crucial in determining the conformational preferences of β-peptides. scirp.orgresearchgate.net The results from QM calculations can also be used to develop and refine the force field parameters used in MD simulations, leading to more accurate and predictive classical simulations of larger peptide systems. nih.gov

Table 3: Example of Relative Conformational Energies from Quantum Mechanical Calculations for a Model β-Dipeptide

This table illustrates how the relative energies of different conformations can be presented. The values are hypothetical and for a generic β-dipeptide.

ConformationBackbone Dihedrals (φ, θ, ψ)Relative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Solvated)
A-150°, 60°, -140°0.00.0
B-60°, -50°, -30°2.51.8
C180°, 180°, 180°5.13.9

Applications of Fmoc Beta 3 D Homoornithine Boc in Chemical Biology and Material Science Research

Rational Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved characteristics, such as enhanced stability and bioactivity. nih.govmdpi.com The incorporation of β-amino acids like beta-3-D-homoornithine is a key strategy in peptidomimetic design. nih.gov

A significant limitation of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. Peptides constructed from or incorporating β-amino acids exhibit superior stability against enzymatic degradation. nih.govnih.gov The altered backbone structure of β-peptides, with an additional carbon atom compared to α-peptides, sterically hinders the approach of proteases, preventing the cleavage of the amide bonds. nih.gov

Research has shown that peptides composed entirely of β-amino acids are resilient to a wide array of peptidases. nih.govnih.gov Even the inclusion of a single β-amino acid residue within an α-peptide sequence can significantly enhance its metabolic stability. nih.govnih.gov Specifically, peptidomimetics containing β-amino acids have demonstrated increased stability in plasma. For instance, a peptidomimetic containing three β³-homoarginine residues (a structure closely related to homoornithine) showed enhanced plasma stability compared to its α-amino acid equivalent. nih.gov The use of Fmoc-beta-3-D-homoornithine(Boc) in peptide synthesis is therefore a direct strategy to engineer constructs with a longer biological half-life, a crucial attribute for therapeutic and diagnostic applications.

The introduction of β-amino acids into a peptide sequence alters its conformational properties, which in turn can modulate its biological activity. nih.govnih.gov While aiming to mimic the function of a native peptide, these structural changes can lead to altered binding affinities and selectivities for biological targets like receptors and enzymes. nih.govnih.gov

The synthesis of peptide analogues containing β³-homo-amino acids has been explored to understand their structure-activity relationships. In a study involving opioid peptide analogues, the substitution of α-amino acid residues with β³-homo-amino acid residues generally led to a decrease in affinity for opioid receptors. nih.gov However, specific substitutions proved highly effective; for example, incorporating β³hPhe at position 3 of deltorphin (B1670231) I resulted in a potent and selective ligand for the delta-opioid receptor. nih.gov This highlights that the use of building blocks like Fmoc-beta-3-D-homoornithine(Boc) allows for fine-tuning the biological profile of a peptide, potentially leading to agonists or antagonists with improved selectivity. nih.gov The cationic nature of the ornithine side chain, once deprotected, can also be crucial for interactions with biological targets, and its placement within a β-peptide backbone provides a novel structural context. nih.gov

The unique folding patterns of β-peptides make them excellent scaffolds for presenting side chains in well-defined three-dimensional arrangements for receptor binding. researchgate.netnih.gov By incorporating β-amino acids, researchers can create novel peptide conformations that are not accessible to natural α-peptides.

Studies on opioid peptide analogues containing β³-homo-amino acids have provided insight into how these modifications affect receptor interactions. nih.gov While many substitutions reduce binding affinity, the specific conformational constraints imposed by the β-amino acid backbone can sometimes lead to favorable interactions. For instance, NMR studies of a β-deltorphin I analogue suggested that conformational motions in the peptide backbone were partially restricted, leading to specific conformational preferences that could be exploited for rational design. nih.gov Therefore, Fmoc-beta-3-D-homoornithine(Boc) is a valuable tool for creating libraries of conformationally distinct peptidic scaffolds to probe receptor binding sites and develop ligands with novel pharmacological properties.

Self-Assembly and Supramolecular Chemistry

The Fmoc group, beyond its role as a protecting group, is a powerful driver of molecular self-assembly due to the strong π-π stacking interactions between the aromatic fluorenyl rings. nih.govmdpi.comaalto.fi When attached to amino acids, including β-amino acids, it can induce the formation of a variety of ordered supramolecular structures, such as nanofibers, tapes, and hydrogels. nih.govnih.gov

Oligomers of β-amino acids are well-known for their ability to adopt stable, well-defined secondary structures, including helices (such as the 14-helix) and sheets. researchgate.netresearchgate.net The combination of the inherent folding propensity of the β-peptide backbone and the self-assembly-inducing nature of the N-terminal Fmoc group allows for the engineering of complex, ordered oligomeric structures.

N-terminally acetylated β³-peptides have been shown to spontaneously self-assemble in a head-to-tail fashion, driven by hydrogen bonds, to form long, continuous fibers with a helical structure. researchgate.net Similarly, the Fmoc group can drive the assembly of β-peptide monomers into well-defined fibrillar structures. nih.gov The resulting nanostructures present the amino acid side chains—in this case, the protected homoornithine side chain—on their surface, allowing for further functionalization or interaction with the environment. The specific stereochemistry (D-configuration) and the nature of the side chain of Fmoc-beta-3-D-homoornithine(Boc) would influence the chirality and morphology of the resulting self-assembled structures.

The self-assembly of Fmoc-amino acid conjugates is a complex process governed by a balance of non-covalent interactions, including π-π stacking of the Fmoc groups, hydrogen bonding between the peptide units, and hydrophobic interactions. nih.govaalto.fi The surrounding medium plays a critical role in modulating these interactions and, consequently, the final morphology of the supramolecular structures.

Studies have shown that for Fmoc-dipeptides, the stacking of Fmoc groups and hydrogen bonding with water are key stabilizing forces in the formation of fibrillar structures. nih.gov The process can be highly sensitive to environmental conditions such as concentration and temperature, which can trigger morphological transitions. For example, Fmoc-Thr(tbu)-OH was observed to self-assemble into spheres at low concentrations and transition to dumbbell and rod-like morphologies at higher concentrations or upon heating. chemrxiv.org The self-assembly of Fmoc-beta-3-D-homoornithine(Boc) would likewise be influenced by such factors. The Boc-protected side chain adds a significant hydrophobic element that would influence its assembly behavior in aqueous solution, likely participating in the hydrophobic core of the assembled nanostructure. In non-aqueous media, different intermolecular interactions would dominate, potentially leading to different assembled architectures. nih.gov

Formation of Functional Supramolecular Assemblies

The self-assembly of small molecules into well-defined, non-covalently linked superstructures is a cornerstone of bottom-up nanotechnology and material science. Fmoc-protected amino acids are particularly adept at this process, driven by a combination of π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding involving the amino acid backbone. mdpi.comsemanticscholar.org The incorporation of a beta-amino acid structure, such as in Fmoc-beta-3-D-homoornithine(Boc), introduces a different geometry compared to natural alpha-amino acids, influencing the packing and morphology of the resulting assemblies.

Peptides composed entirely of β³-amino acids can self-assemble into various structures, including fibrous networks, when the N-terminus is appropriately capped. rsc.org While acylation is a common method, replacing the acyl cap with an Fmoc group can alter the assembly outcome, leading to the formation of regular spherical nanoparticles instead of fibers. rsc.org These nanoparticles have shown potential for encapsulating cargo for cellular delivery. rsc.org The self-assembly process for Fmoc-amino acids can be triggered by environmental changes, such as pH shifts, leading to the formation of hydrogels with fibrillar structures. semanticscholar.org The resulting materials have potential applications in cell culture and drug delivery. nih.gov

The specific structure of the amino acid side chain also plays a crucial role. For Fmoc-beta-3-D-homoornithine(Boc), the protected ornithine side chain adds another layer of control. While the bulky Boc group might sterically influence the self-assembly process, its subsequent removal can expose the primary amine, offering a site for post-assembly functionalization. This allows for the creation of "smart" materials that can respond to chemical stimuli or be decorated with other molecules, such as targeting ligands or catalysts, after the initial supramolecular structure is formed.

Research on various Fmoc-aliphatic amino acids has shown that they form diverse self-assembled structures, from flower-like morphologies to fibrous networks, depending on concentration and temperature. researchgate.net Co-assembly of different Fmoc-amino acids, such as Fmoc-lysine with Fmoc-glutamic acid, can lead to hydrogels with improved morphological and rheological properties, demonstrating the tunability of these systems. mdpi.com These findings suggest that Fmoc-beta-3-D-homoornithine(Boc) is a promising candidate for creating novel supramolecular materials with controllable structures and functionalities.

Table 1: Factors Influencing Supramolecular Assembly of Fmoc-Amino Acids

Factor Influence on Assembly Potential Outcome with Fmoc-beta-3-D-homoornithine(Boc)
Fmoc Group Primary driver of self-assembly via π-π stacking. semanticscholar.orgnih.gov Formation of ordered aggregates like nanofibers or nanoparticles.
β-Amino Acid Backbone Alters peptide secondary structure (e.g., 14-helices), influencing packing. rsc.orgnih.gov Potentially unique helical or sheet-like assemblies.
Side Chain (Ornithine) Provides additional functional groups and steric influence. The Boc-protected amine offers a site for future modification.
Solvent/pH Can trigger or modulate the self-assembly process. semanticscholar.org Formation of responsive hydrogels or other phase-separated materials.
Temperature Affects the kinetics and thermodynamics of assembly. researchgate.net Control over the morphology and stability of the final structure.

Development of Chemical Biology Tools

Molecular recognition probes are essential for studying biological processes. Peptides are excellent scaffolds for such probes due to their biocompatibility and chemical diversity. The incorporation of non-natural amino acids like beta-homoornithine can confer unique properties, such as resistance to enzymatic degradation and the ability to adopt specific, stable secondary structures. mdpi.com

A significant application lies in the design of inhibitors for protein-protein interactions (PPIs), which are often mediated by large, shallow surfaces that are difficult to target with traditional small molecules. nih.gov Peptides composed of β-amino acids can form stable helical structures (e.g., 14-helices) that can mimic one face of an α-helix, a common motif in PPIs. nih.govmdpi.com Research has shown that β-peptides containing β³-homoornithine and β³-homoglutamate can form stable helices stabilized by salt bridges. nih.govmdpi.com These β-peptides have been successfully designed to target the p53/hDM2 interaction, a critical pathway in cancer, demonstrating higher binding affinity than the parent α-peptides. mdpi.com

The Fmoc-beta-3-D-homoornithine(Boc) building block is central to synthesizing such probes. The Fmoc group facilitates standard solid-phase peptide synthesis (SPPS), while the Boc-protected side chain allows for orthogonal deprotection and modification. peptide.com This enables the site-specific attachment of fluorophores, affinity tags, or other reporter groups to the ornithine side chain, creating sophisticated probes for molecular recognition studies. For example, a fluorescent dye could be attached to the side chain to monitor binding events via fluorescence polarization or FRET. beilstein-journals.org

The use of peptides and proteins as scaffolds for catalysis is a rapidly growing field. While natural enzymes are highly efficient, their applications can be limited by their stability and substrate scope. The introduction of non-canonical amino acids, including β-amino acids, into peptide scaffolds can lead to novel biocatalysts with enhanced properties. acs.org

β-amino acids can induce stable, predictable secondary structures in peptides, creating a well-defined framework for the precise positioning of catalytic residues. researchgate.net The increased backbone flexibility and length of β-amino acids compared to their α-counterparts can result in novel folded structures, potentially creating active sites not accessible with the 20 proteinogenic amino acids. Furthermore, the resistance of β-peptides to proteolysis is a significant advantage for creating robust biocatalysts that can function in complex biological media. nih.gov

While direct examples of Fmoc-beta-3-D-homoornithine(Boc) in biocatalyst scaffolds are not yet prominent, its potential is clear. The ornithine side chain, after deprotection of the Boc group, provides a primary amine that can be used as a catalytic group itself (e.g., for Schiff base catalysis) or as a handle for attaching other catalytic moieties, such as metal complexes or organocatalytic groups. The Fmoc-SPPS compatibility allows for the systematic synthesis of peptide libraries where the position and environment of the β-homoornithine residue are varied, enabling the screening for catalytic activity. nih.gov The ability to engineer both the peptide backbone conformation and the side-chain functionality makes building blocks like Fmoc-beta-3-D-homoornithine(Boc) highly valuable for the de novo design of enzyme mimics.

Peptide-based materials are increasingly being explored for the encapsulation and controlled release of therapeutic agents. nih.govmdpi.com Self-assembling peptides, including those containing β-amino acids, can form structures like hydrogels, micelles, or nanoparticles that can physically entrap drug molecules. rsc.orgmdpi.com The release of the cargo can then be controlled by the degradation or disassembly of the peptide matrix, which can be triggered by changes in pH, temperature, or the presence of specific enzymes. nih.gov

The properties of the encapsulating material can be finely tuned by the peptide sequence. The incorporation of Fmoc-beta-3-D-homoornithine(Boc) offers several advantages. The self-assembly properties driven by the Fmoc group can facilitate the formation of the delivery vehicle. The β-amino acid backbone contributes to the structural integrity and proteolytic stability of the assembly, potentially leading to longer release profiles. frontiersin.org

Crucially, the ornithine side chain provides a point for electrostatic or covalent interaction with the cargo. After Boc deprotection, the resulting primary amine is positively charged at physiological pH. This can be used to electrostatically bind and encapsulate negatively charged cargo, such as nucleic acids or certain small molecule drugs. nih.gov The release would then be governed by charge screening or a change in pH. Alternatively, the amine can be used to covalently attach a drug via a cleavable linker (e.g., a hydrazone or ester), allowing for a more controlled and sustained release as the linker is hydrolyzed. The ability to precisely engineer these interactions using building blocks like Fmoc-beta-3-D-homoornithine(Boc) is key to developing next-generation drug delivery systems. clemson.edu

Incorporation into Advanced Biopolymer Architectures

The synthesis of peptides with non-linear topologies, such as branched and cyclic peptides, often leads to molecules with enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts. rsc.orgmdpi.com The creation of these complex architectures relies on the use of amino acid building blocks with orthogonally protected side chains.

Fmoc-beta-3-D-homoornithine(Boc) is an ideal building block for this purpose. It possesses two different types of protecting groups that can be removed under distinct chemical conditions: the Fmoc group is base-labile (typically removed by piperidine), while the Boc group is acid-labile (removed by acids like TFA). redalyc.org This orthogonality is the key to synthesizing branched and cyclic peptides via Fmoc-based SPPS. sigmaaldrich.com

For branched peptides: The peptide backbone can be assembled on a solid support using standard Fmoc-SPPS. When Fmoc-beta-3-D-homoornithine(Boc) is incorporated, the Fmoc group is removed to continue the elongation of the main chain. After the main chain is complete, the N-terminus can be capped (e.g., with an acetyl group or a Boc group). Then, the side-chain Boc group on the homoornithine residue can be selectively removed on-resin using acid. This exposes the side-chain amine, from which a second peptide chain can be synthesized, creating a branched structure. oup.com

For cyclic peptides: To synthesize a side-chain-to-tail cyclic peptide, a linear precursor containing Fmoc-beta-3-D-homoornithine(Boc) is synthesized. After assembly of the linear peptide, the N-terminal Fmoc group and the side-chain Boc group are selectively removed. The now-free N-terminal amine can then be coupled with the side-chain amine of the homoornithine residue (after its activation) to form a cyclic structure. nih.gov The inclusion of the β-amino acid can influence the ring size and conformational preference of the resulting cyclopeptide. researchgate.net

Table 2: Orthogonal Deprotection Scheme for Fmoc-beta-3-D-homoornithine(Boc)

Protecting Group Chemical Name Position Cleavage Condition Stability
Fmoc 9-Fluorenylmethyloxycarbonyl α-Amine 20% Piperidine (B6355638) in DMF Stable to mild acid (TFA)
Boc tert-Butoxycarbonyl δ-Amine Trifluoroacetic Acid (TFA) Stable to piperidine

This dual-protection scheme allows for precise, site-selective modifications, making Fmoc-beta-3-D-homoornithine(Boc) a powerful tool for constructing sophisticated peptide architectures for a wide range of applications in drug discovery and materials science.

Design of Hybrid Peptides with Altered Biological Recognition Properties

The incorporation of β-amino acids, such as beta-3-D-homoornithine, into peptides is a powerful strategy for creating peptidomimetics or "foldamers" with structures and properties distinct from their natural α-peptide counterparts. mdpi.com These hybrid peptides often exhibit altered biological recognition, leading to modified activity, enhanced stability, and novel therapeutic potential.

Enhanced Proteolytic Stability: A primary advantage of incorporating β-amino acids into a peptide sequence is the increased resistance to enzymatic degradation. nih.govresearchgate.net The altered backbone structure is not recognized efficiently by proteases, which are highly specific for α-peptide bonds. This leads to a significantly longer biological half-life, a desirable property for therapeutic peptides. mdpi.com

Conformational Control and Foldamers: Unlike the flexible backbones of many short α-peptides, sequences containing β-amino acids can be designed to adopt stable, predictable secondary structures, such as helices (e.g., 12- and 14-helices) and sheets. mdpi.comnih.gov The additional C-C bond in the backbone of each β-amino acid residue provides different torsional angles, leading to these unique folding patterns. researchgate.net Fmoc-beta-3-D-homoornithine(Boc) can play a crucial role in stabilizing these structures. For instance, in the design of 14-helical β-peptides, the positively charged side chain of homoornithine (after deprotection) can form stabilizing salt-bridge interactions with negatively charged residues (like β-homoglutamate) positioned on the same helical face. nih.gov This electrostatic interaction helps to lock the peptide into its desired conformation, even in aqueous solutions. nih.gov

Altered Biological Activity: By changing the peptide's three-dimensional shape and the spatial arrangement of its side chains, the incorporation of a β-amino acid can profoundly alter its interaction with biological targets like receptors or enzymes. nih.gov Research on Substance P (SP), a neuropeptide, demonstrated this principle. When the glycine (B1666218) at position 9 was replaced with (S)-beta-3-homoalanine, the resulting hybrid peptide showed a significant decrease in biological potency but was more resistant to degradation. nih.gov This highlights that a β-amino acid substitution can modulate biological recognition and activity. These well-defined, stable structures created by β-amino acids can be used to mimic the surface of an α-helix or other protein domains, enabling them to function as inhibitors of protein-protein interactions (PPIs). mdpi.comnih.gov For example, β-peptides have been designed to target the p53/hDM2 interaction, which is a key target in cancer therapy. mdpi.com

The table below summarizes key research findings related to the use of β-amino acids in designing hybrid peptides.

Research FocusModel System/PeptideKey FindingsCitations
Altered Biological Activity & Stability Substance P AnaloguesSubstitution of an α-amino acid with a β3-amino acid altered biological potency and increased resistance to enzymatic degradation. nih.gov
Foldamer Design & PPI Inhibition 14-Helical β-Peptidesβ3-Homoornithine can be used to form stabilizing salt bridges, promoting stable helical structures in water capable of inhibiting protein-protein interactions. nih.gov
Antimicrobial Peptides Cationic Dipeptidesβ-amino acid derivatives, including those based on ornithine, are used to create small, proteolytically stable peptidomimetics with potent antimicrobial activity. researchgate.netmdpi.com
Hybrid Peptide Design α/β-Peptides targeting VEGFIncorporating β-amino acids into peptides can enhance bioactivity and dramatically improve stability against digestive enzymes, creating potential therapeutic agents. mdpi.com

Future Research Directions and Methodological Innovations

Development of Novel and More Efficient Synthetic Pathways for β-Homoamino Acids

The synthesis of β-homoamino acids, the constituent building blocks of β-peptides, remains a critical area of research. While established methods exist, the development of more efficient, scalable, and stereoselective synthetic routes is paramount for expanding the accessibility and complexity of β-peptide libraries.

Current research focuses on several promising strategies. The Arndt-Eistert reaction, a classical method for one-carbon homologation of carboxylic acids, has been adapted for the synthesis of N-protected β-amino acids. nih.gov A notable advancement involves the use of N-protected α-amino acid fluorides for the acylation of diazomethane (B1218177), which produces crystalline α-aminodiazoketones in good yield and purity, subsequently converted to the corresponding β-amino acids. nih.gov

Other innovative approaches include:

Asymmetric Conjugate Addition: This method is valuable for establishing the stereochemistry of the β-amino acid backbone.

Proline-Catalyzed Mannich Reactions: These reactions provide an efficient pathway to α-substituted-β-amino aldehydes, which are versatile intermediates for producing protected β2-amino acids. researchgate.net

Collective Synthesis Strategy: This approach involves constructing a core chemical structure that can be derivatized to yield multiple types of protected β2-homologous amino acids with various proteinogenic side chains. researchgate.net

The overarching goal of these synthetic endeavors is to create a robust toolbox of β-homoamino acid building blocks. researchgate.net The availability of enantiopure β-amino acids is essential for constructing peptidomimetics with well-defined secondary structures and enhanced stability against enzymatic degradation, a key advantage over their natural α-peptide counterparts. acs.org

Integration with High-Throughput Synthesis and Screening Methodologies

To fully explore the vast chemical space and potential applications of β-peptides, their synthesis and evaluation must be accelerated. Integrating β-amino acid chemistry with high-throughput synthesis (HTS) and screening platforms is a crucial step in this direction.

High-Throughput Synthesis: The principles of solid-phase peptide synthesis (SPPS), which revolutionized α-peptide chemistry, are being adapted for β-peptides. nih.gov Methodologies like parallel synthesis have become indispensable tools for rapidly generating large libraries of compounds for drug discovery. nih.gov A promising technique for HTS involves the use of "volatilizable" aminoalkyl functionalized silica (B1680970) gels as supports, enabling a "one-pot" reaction to produce linear and cyclic peptidomimetics with good yields and purities. acs.orgnih.gov This approach streamlines the synthesis and purification process, making it suitable for automation. nih.gov Furthermore, palladium-catalyzed reactions, such as the Suzuki–Miyaura cross-coupling, are being employed for the high-throughput derivatization of peptides in aqueous solutions, allowing for rapid diversification and property screening in microtiter plates. acs.org

High-Throughput Screening: Once synthesized, peptide libraries must be screened efficiently for desired activities. Several HTS assays have been developed for this purpose:

Fluorescence-Based Assays: Homogeneous time-resolved fluorescence (HTRF) has been used to screen for inhibitors of β-amyloid production in a cell-based assay, demonstrating the ability to test tens of thousands of compounds. nih.gov Thioflavin T (ThT), a fluorescent probe that binds to β-sheet structures, is used to identify self-assembling peptides that respond to environmental triggers like pH. nih.gov

Cell-Based Screening: High-throughput methods have been developed to screen libraries of β-amino acid polymers for their ability to promote cell adhesion, a critical property for biomaterials used in tissue engineering. researchgate.net

Catalytic Activity Screening: HTS methodologies are being used to screen amyloid peptide libraries for novel catalytic activities, such as esterase activity, which could have applications in industrial processes. plos.org

These integrated approaches, combining rapid synthesis with efficient screening, are essential for unlocking the full potential of β-peptides and identifying novel candidates for therapeutic and material science applications. nih.govplos.org

Exploration of Mechanistic Insights into β-Peptide Folding and Self-Assembly

A defining feature of β-peptides is their ability to fold into stable, well-defined secondary structures and to self-assemble into higher-order nanoscale and microscale materials. frontiersin.org Understanding the fundamental mechanisms that govern these processes is key to designing novel materials with tailored properties.

The self-assembly process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. frontiersin.orgnih.gov Unlike α-peptides, the additional methylene (B1212753) group in the β-amino acid backbone provides greater conformational flexibility, leading to unique secondary structures such as the 14-helix, which has approximately three residues per turn. researchgate.net

Key aspects of β-peptide folding and self-assembly include:

Hierarchical Assembly: The process often occurs hierarchically. Individual β-peptide molecules first fold into their characteristic secondary structures, which then assemble intermolecularly into larger structures like nanofibers, nanoribbons, or nanotubes. frontiersin.orgnih.gov

Head-to-Tail Assembly: For N-acetylated β3-peptides, a "head-to-tail" assembly model is prevalent, driven by a three-point hydrogen bond motif that facilitates axial self-assembly. researchgate.net

Influence of Environment: The final morphology of the assembled structure can be influenced by factors such as solvent, pH, and ionic strength. frontiersin.orgnih.govrsc.org For instance, controlling the charge state of lysine (B10760008) side chains through pH changes can trigger the folding and subsequent gelation of β-hairpin peptides. nih.gov

Structural Stability: β-peptide assemblies, such as those forming β-sheets, are often highly stable and resistant to proteolysis, which is a significant advantage for in vivo applications. rsc.orgresearchgate.net

Researchers use techniques like transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) to characterize the morphology and structure of these self-assembled materials, providing crucial data to refine design principles. nih.govnih.gov

Advanced Computational Modeling for Predictive Design of Fmoc-beta-3-D-homoornithine(Boc)-Containing Systems

Computational modeling has become an indispensable tool for understanding and predicting the behavior of β-peptide systems, complementing experimental studies and guiding the rational design of new molecules.

Molecular Dynamics (MD) Simulations: All-atom MD simulations are used to explore the conformational landscape and folding pathways of β-peptides in explicit solvent. acs.org These simulations provide atomic-level insights into the stability of different secondary structures and the interactions that drive self-assembly. plos.org For example, simulations can reveal how specific mutations or changes in side chains affect the stability of a helical fold, offering a mechanism to prevent undesirable aggregation. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods are employed to study the intrinsic conformational preferences of β-peptide monomers and dimers. rsc.org These calculations can accurately predict the relative stabilities of different secondary structures, such as β-sheets versus 14-helices, and elucidate the role of electrostatic interactions and solvent effects. rsc.org

Predictive Design and Analysis:

Rational Design: By combining structural information with predictive algorithms, researchers can apply engineering principles to design β-peptide bundles with specific functions, such as binding to carbohydrates or metal ions. plos.org

Bioactivity Prediction: Machine learning models are being developed to predict the bioactivity of peptides based on their sequence. nih.gov These general predictors can accelerate the discovery of novel bioactive peptides across different functional classes. nih.govacs.org

Structure-Function Relationships: Computational tools help to elucidate the relationship between the primary amino acid sequence and the final three-dimensional structure and function of the peptide assembly. stanford.edu This knowledge is critical for designing β-peptide-based biomaterials with specific, tailored functions. stanford.edu

These advanced computational approaches provide a powerful framework for generating and testing hypotheses in silico, reducing the time and cost of experimental work and accelerating the development of functional β-peptide systems.

Bio-inspired Material Science Applications Leveraging β-Peptide Properties

The unique structural properties and enhanced stability of β-peptides make them highly attractive for creating novel bio-inspired materials. researchgate.net Their ability to self-assemble into well-defined nanostructures opens up a wide range of applications, particularly in biomedicine and nanotechnology. frontiersin.orgacs.org

Hydrogels for Biomedical Applications: β-peptides are excellent building blocks for hydrogels, which are highly hydrated polymer networks. mdpi.com These peptide-based hydrogels are often biocompatible and can be designed to be stimuli-responsive. rsc.org

Drug Delivery: Hydrogels can encapsulate therapeutic agents, providing a reservoir for local, controlled, and sustained release. nih.govrsc.org Their shear-thinning properties make them injectable, allowing for minimally invasive delivery. nih.govmdpi.com

Tissue Engineering: β-peptide hydrogels can mimic the extracellular matrix, providing a scaffold for 3D cell culture and promoting cell adhesion, proliferation, and differentiation. rsc.orgrsc.org They have shown promise in applications such as neural tissue engineering. researchgate.netrsc.org

Nanofibers and Nanostructures: The self-assembly of β-peptides can lead to the formation of robust nanofibers with high aspect ratios. nih.gov

Bioactive Scaffolds: These nanofibers can be functionalized with bioactive motifs to promote specific biological responses, such as enhancing neurite outgrowth for nerve regeneration. mdpi.com

Antimicrobial Materials: By decorating β-peptide nanofibers with antibiotics like vancomycin, materials can be created that entangle bacteria, presenting a potential strategy to combat infections. stanford.edu

Templating Nanomaterials: β-peptides can act as templates for the synthesis of inorganic nanostructures, such as gold nanostructures for use in biosensors. nih.gov

The versatility of β-peptides stems from the modularity of their design; the functionality can often be uncoupled from the self-assembly process, allowing for the incorporation of diverse chemical groups without disrupting the formation of the desired nanostructure. researchgate.net This makes β-peptides a powerful platform for the bottom-up fabrication of advanced materials with applications ranging from regenerative medicine to bio-inspired electronics. researchgate.net

Q & A

Q. Basic

  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% recommended) .
  • Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS (e.g., expected [M+H]+ for C₂₆H₃₂N₂O₆: 468.5 g/mol) .
  • NMR : Validate stereochemistry and regioselectivity (e.g., ¹H/¹³C for Boc and Fmoc group integrity) .

How can side reactions like premature deprotection or racemization be minimized during synthesis?

Q. Advanced

  • Racemization Control : Use low-temperature coupling (0–4°C) with HOBt or Oxyma additives to suppress base-induced racemization .
  • Boc Stability : Avoid prolonged exposure to acidic conditions (e.g., TFA) until final cleavage.
  • Aggregation Prevention : Incorporate pseudoproline dipeptides or backbone-protected intermediates to reduce steric hindrance .

What solubility characteristics influence coupling efficiency in SPPS for Fmoc-β-3-D-homoornithine(Boc)?

Q. Basic

  • Solvent Compatibility : The compound is soluble in DMF, NMP, and DCM (>50 mg/mL). Avoid DMSO, which may prematurely cleave Fmoc.
  • Coupling Efficiency : Poor solubility in THF or ether-based solvents necessitates polar aprotic solvents for optimal activation .

How can reaction sequences be optimized to prevent backbone degradation in multi-step syntheses?

Q. Advanced

  • Stepwise Deprotection : Use TFA only during resin cleavage to avoid repetitive acid exposure.
  • Green Chemistry : Adopt water-based nanoparticle dispersion (e.g., Boc-amino acid micelles) to reduce organic solvent use and improve stability .
  • Microwave-Assisted Synthesis : Accelerate coupling steps (e.g., 50°C for 5 min) to minimize prolonged reagent contact .

What are the environmental and safety considerations for handling Fmoc-β-3-D-homoornithine(Boc)?

Q. Basic

  • Toxicity : Use PPE (gloves, goggles) to avoid skin/eye irritation. LD₅₀ data suggest moderate oral toxicity (>5000 mg/kg) .
  • Waste Disposal : Incinerate in certified chemical waste facilities with afterburners/scrubbers to neutralize hazardous byproducts .

How does Fmoc-β-3-D-homoornithine(Boc) compare to other homologs in peptide stability studies?

Q. Advanced

  • Backbone Rigidity : The β³-homoornithine scaffold enhances protease resistance compared to α-amino acids.
  • Hydrophobic Interactions : Boc and Fmoc groups improve micelle formation in aqueous media, aiding solubility during SPPS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.